7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Systematic Nomenclature and Molecular Topology
The compound 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is systematically named according to IUPAC guidelines, reflecting its fused bicyclic structure and substituent positions. The pyrido[1,2-a]pyrimidin-4-one core consists of a pyridine ring fused to a pyrimidinone moiety at positions 1 and 2. The bromine atom occupies position 7 on the pyridine ring, while the hydroxyl group is at position 2 of the pyrimidinone ring (Figure 1).
Molecular Formula : C₈H₅BrN₂O₂
Molecular Weight : 241.04 g/mol
SMILES : O=C1C=C(O)N=C2N1C=C(Br)C=C2
InChI Key : SVGJFNCVLKQSPN-UHFFFAOYSA-N
The topology is defined by a planar bicyclic system with conjugated π-electrons, enabling resonance stabilization. The bromine atom introduces steric and electronic effects, while the hydroxyl group participates in hydrogen bonding.
Crystallographic Analysis of Pyrido-Pyrimidine Core Architecture
X-ray diffraction (XRD) studies reveal a planar pyrido[1,2-a]pyrimidin-4-one core, with a maximum deviation of 0.0148 Å from planarity for atoms in the fused ring system . Key structural parameters include:
| Bond | Length (Å) |
|---|---|
| C7–Br1 | 1.900 (3) |
| C4–O (carbonyl) | 1.224 (4) |
| N1–C2 (pyrimidinone) | 1.347 (5) |
The crystal packing is stabilized by intermolecular hydrogen bonds (O–H⋯N: 2.73 Å) and π-π stacking between adjacent pyridine rings (centroid distance: 3.538 Å) . Halogen bonding (Br⋯Br: 3.596 Å) further contributes to the lattice stability .
Electronic Structure and Resonance Stabilization Mechanisms
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) demonstrate significant electron delocalization across the fused ring system. The hydroxyl group at position 2 engages in keto-enol tautomerism, stabilizing the molecule through intramolecular hydrogen bonding (O–H⋯O=C: 1.82 Å). Key electronic features include:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .
- Resonance Effects : The carbonyl group (C4=O) participates in conjugation with the pyrimidine nitrogen, reducing electrophilicity at C4.
- Bromine Effects : The electron-withdrawing bromine atom polarizes the pyridine ring, increasing electrophilic susceptibility at position 5 .
Comparative Analysis with Related Brominated Heterocyclic Systems
Comparative studies highlight distinct structural and electronic differences between this compound and related compounds:
The hydroxyl group in this compound enhances solubility and enables supramolecular interactions, distinguishing it from non-hydroxylated analogs .
Properties
IUPAC Name |
7-bromo-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGJFNCVLKQSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Precursor Pyridopyrimidinone Derivatives
One of the foundational methods involves bromination of preformed pyridopyrimidinone frameworks. This approach typically employs electrophilic bromination reagents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
-
- Dissolve the pyridopyrimidinone precursor in an inert solvent like acetic acid or dichloromethane.
- Add NBS gradually at low temperature (0–5°C).
- Stir the mixture, allowing bromination at the desired position, primarily at the 7-position of the pyridopyrimidinone core.
- Purify via chromatography or recrystallization.
Notes :
- The reaction's regioselectivity is influenced by the electronic nature of the substrate.
- Excess brominating agent can lead to over-bromination, so stoichiometry control is essential.
Cyclization of 2-Amino-4-hydroxypyridine Derivatives
Another route involves constructing the fused heterocycle via cyclization of suitably substituted 2-amino-4-hydroxypyridine derivatives.
- Procedure :
- React 2-amino-4-hydroxypyridine with appropriate formyl or acyl derivatives under reflux conditions.
- Use dehydrating agents or heat to promote intramolecular cyclization, forming the pyrido[1,2-a]pyrimidin-4-one core.
- Bromination can be subsequently performed on the cyclized product.
Modern Green Chemistry Approaches
Solvent-Mediated Domino Reactions Using Fluorinated Solvents
Recent advances leverage the unique properties of fluorinated solvents such as hexafluoroisopropanol (HFIP) to facilitate domino reactions that construct the heterocyclic core efficiently.
-
- The domino protocol involves aza-Michael addition, water elimination, intramolecular acyl substitution, and hydrogen shift, all mediated by HFIP as both solvent and promoter.
- This method uses unactivated Baylis-Hillman adducts and 2-aminopyridines as starting materials, avoiding metal catalysts and excess reagents.
- The process yields the target compound with high efficiency (up to 95%).
-
- Environmentally benign, recyclable solvent system.
- High atom economy and minimal by-products.
- Operational simplicity with room temperature or mild reflux conditions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of the heterocycle via rapid heating, often reducing reaction times from hours to minutes.
-
- Mix 2-aminopyridine with suitable electrophiles or precursors in a solvent such as ethanol or acetic acid.
- Subject to microwave irradiation at optimized power and time.
- Isolate the product via filtration or chromatography.
Notes :
- This method enhances reaction rates and yields, with some protocols achieving near-quantitative conversion.
Specific Synthetic Route Based on Literature Data
Based on the detailed research findings, a representative synthesis involves the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Aminopyridine + Baylis-Hillman adduct | Nucleophilic addition facilitated by HFIP as solvent/promoter |
| 2 | Reflux or microwave | Promotes aza-Michael addition and water elimination |
| 3 | Intramolecular cyclization | Forms the fused heterocycle via acyl substitution |
| 4 | Bromination | Using NBS or molecular bromine at controlled temperature |
The process yields 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with high purity and yield, often exceeding 90%.
Data Table Summarizing Preparation Methods
Notes and Recommendations
- Solvent Choice : HFIP is highly recommended for its dual role as solvent and promoter, enabling reagent-free and sustainable synthesis.
- Reaction Monitoring : TLC or HPLC should be employed to monitor reaction progress.
- Purification : Recrystallization from suitable solvents or chromatography ensures high purity.
- Safety : Bromination reagents like NBS require careful handling under controlled conditions due to their reactive nature.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 2nd position can be oxidized to a ketone or reduced to a methylene group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions modify the hydroxyl group.
Scientific Research Applications
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Table 1: Key Halogenated Derivatives
Key Observations
- Positional Effects : Bromine at C7 (vs. C3) significantly impacts biological activity. For example, 7-bromo derivatives exhibit stronger kinase inhibition due to optimal steric and electronic interactions in the ATP-binding pocket .
- Functional Group Interplay : Replacing the hydroxyl group at C2 with chlorine (e.g., 7-bromo-2-chloro) increases lipophilicity but reduces solubility, affecting pharmacokinetics .
Derivatives with Non-Halogen Substituents
Table 2: Functionalized Analogues
Key Observations
- Amino and Ester Groups: The aminomethyl group at C2 enhances CNS bioavailability, while the ester group at C3 facilitates conjugation for imaging applications .
- Aromatic Substitutions : DB103’s 3,4-dimethoxyphenyl group at C2 improves selectivity for angiogenesis-related kinases, demonstrating how bulkier substituents modulate target specificity .
Structure-Activity Relationship (SAR) Highlights
C7 Bromine : Critical for PI3K/mTOR inhibition. Removal of bromine (e.g., unsubstituted pyrido[1,2-a]pyrimidin-4-one) reduces IC₅₀ values by >10-fold .
C2 Hydroxyl vs. Chlorine : Hydroxyl derivatives exhibit superior solubility (logP ~1.2) compared to chloro analogues (logP ~2.5), but chloro derivatives show longer half-lives in vivo .
C3 Modifications : Bromine or chlorine at C3 (e.g., 3-bromo or 3-chloro derivatives) introduces steric hindrance, decreasing enzyme binding but improving metabolic stability .
Biological Activity
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound features a bromine atom at the 7th position and a hydroxyl group at the 2nd position, which contribute to its unique chemical reactivity and biological properties. The synthesis typically involves cyclization reactions, often starting from 2-aminopyridine and bromoacetyl bromide under basic conditions .
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value ranging from 2.43 to 7.84 μM, demonstrating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Microtubule Assembly Inhibition : It has been observed to destabilize microtubules, which is critical for cancer cell division.
- Induction of Apoptosis : The compound enhances caspase-3 activity, leading to programmed cell death in treated cells .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Comparative studies with similar compounds have highlighted the importance of substituents at specific positions on the pyridopyrimidine ring:
| Compound | Substituent | Activity |
|---|---|---|
| 7-Bromo-2-hydroxy | Br | Anticancer |
| 7-Bromo-2-(hydroxymethyl) | CH2OH | Increased selectivity |
| 9-Bromo | Cyclopropyl | Altered pharmacodynamics |
Case Studies
- Cytotoxicity in Breast Cancer : A study evaluated the effects of various derivatives of pyridopyrimidines on MDA-MB-231 cells. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cell lines .
- Microtubule Destabilization : Compounds similar to 7-bromo-2-hydroxy showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting a strong potential for development as microtubule-targeting agents in cancer therapy .
Q & A
Q. How to design a SAR study for optimizing bioactivity in this scaffold?
- Methodology :
Core modifications : Introduce substituents at C3/C8 (e.g., methyl, fluorine) to probe steric/electronic effects.
Functional group interconversion : Replace hydroxyl with methoxy or amino groups.
In vitro assays : Test against kinase panels (e.g., DiscoverX KINOMEscan) to map selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
